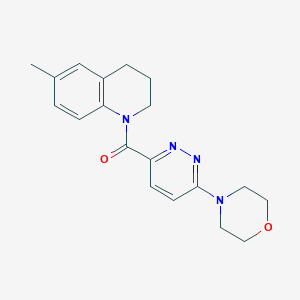

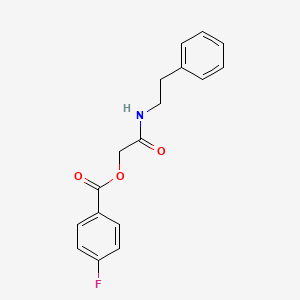

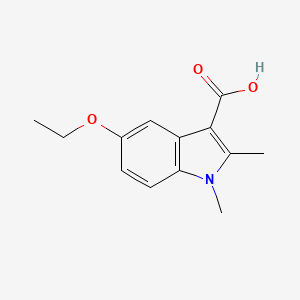

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone, also known as MMQO, is a small molecule that has gained interest in the scientific community for its potential use in various research applications. MMQO is a synthetic compound that can be synthesized via a multi-step process. Additionally, future directions for MMQO research will be discussed.

Scientific Research Applications

Photochemical Substitution in Monoazaaromatic Compounds

A study by Castellano et al. (1975) explored the mechanism of photochemical substitution of 6-membered ring monoazaaromatic compounds, such as pyridine and quinoline, in methanol. This research illustrates how related structures undergo photochemical reactions, potentially shedding light on the photochemical properties and applications of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone in synthesizing new compounds or materials through similar processes (Castellano, Catteau, & Lablache-Combier, 1975).

Enzyme Active Site Configuration

Research by Xia et al. (1999) on methanol dehydrogenase from Methylophilus W3A1 revealed detailed active site configurations, providing insight into how similar compounds might interact with enzymes or serve as inhibitors or modulators in biochemical pathways (Xia et al., 1999).

Synthesis and Reactions of Heterocyclic Compounds

A study conducted by Zaki, El-Dean, and Radwan (2014) on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline compounds highlights the chemical reactivity and potential for creating diverse heterocyclic structures, which could be relevant for understanding the synthetic versatility of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone (Zaki, El-Dean, & Radwan, 2014).

DFT Calculations and NLO Analysis

Halim and Ibrahim (2017) performed synthesis, DFT calculations, and analysis on novel heteroannulated chromones, providing a framework for understanding the electronic structure and nonlinear optical properties of related compounds. Such studies could inform the potential electronic and optical applications of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyridazin-3-yl)methanone in materials science and molecular electronics (Halim & Ibrahim, 2017).

properties

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-14-4-6-17-15(13-14)3-2-8-23(17)19(24)16-5-7-18(21-20-16)22-9-11-25-12-10-22/h4-7,13H,2-3,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABLELGBETYKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)